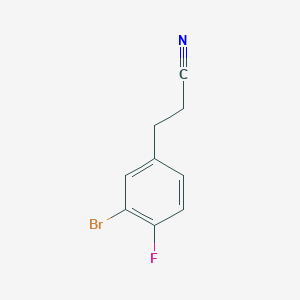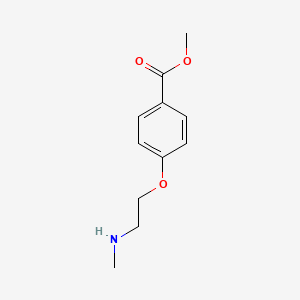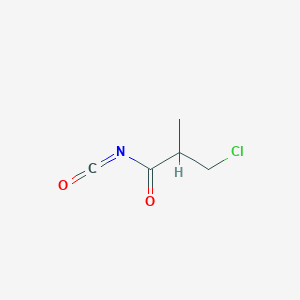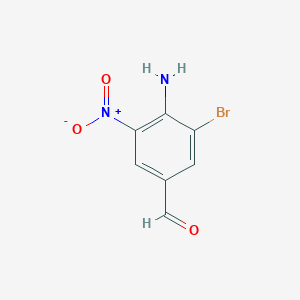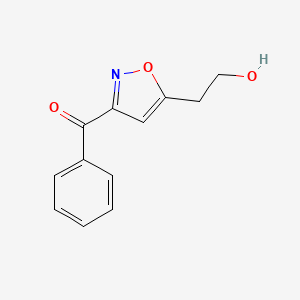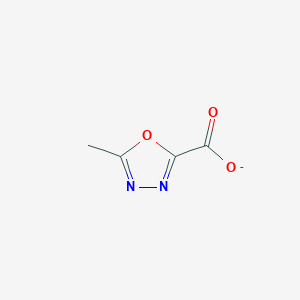
MFCD31657972
概要
説明
MFCD31657972 is a chemical compound with the molecular formula C12H17NO4 and a molecular weight of 239.27 g/mol. It is commonly used in research and has a purity of around 95%. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
MFCD31657972 can be synthesized through several methods. One common approach involves the reaction of benzyl chloroformate with 3-amino-1-methoxy-2-propanol under controlled conditions. The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane. The product is then purified through recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and cost-effectiveness. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
MFCD31657972 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: The methoxy and benzyloxycarbonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like hydrochloric acid (HCl) and sodium hydroxide (NaOH) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce amines or alcohols.
科学的研究の応用
MFCD31657972 has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive molecules.
Industry: The compound is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of MFCD31657972 involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for enzymes, affecting their activity and function. The pathways involved in its action depend on the specific biological or chemical context in which it is used.
類似化合物との比較
Similar Compounds
2-Benzyloxycarbonylamino-1-ethanol: This compound has a similar structure but with an ethanol group instead of a propanol group.
3-Benzyloxycarbonylamino-1-propanol: Another similar compound with a different substitution pattern on the propanol backbone.
Uniqueness
MFCD31657972 is unique due to its specific functional groups, which confer distinct reactivity and properties. Its methoxy group, in particular, influences its solubility and reactivity in various chemical reactions.
特性
分子式 |
C12H17NO4 |
|---|---|
分子量 |
239.27 g/mol |
IUPAC名 |
benzyl N-(2-hydroxy-3-methoxypropyl)carbamate |
InChI |
InChI=1S/C12H17NO4/c1-16-9-11(14)7-13-12(15)17-8-10-5-3-2-4-6-10/h2-6,11,14H,7-9H2,1H3,(H,13,15) |
InChIキー |
ZDJRLWLMKABXBY-UHFFFAOYSA-N |
正規SMILES |
COCC(CNC(=O)OCC1=CC=CC=C1)O |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

